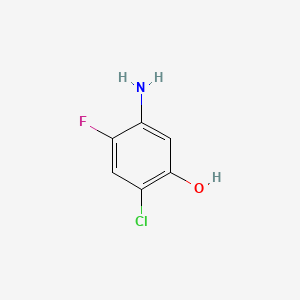

5-Amino-2-chloro-4-fluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chloro-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZLCOLNTRPSIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233461 | |

| Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84478-72-8 | |

| Record name | 5-Amino-2-chloro-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84478-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-chloro-4-fluorophenol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Amino-2-chloro-4-fluorophenol, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. With a focus on its relevance to drug development, this document details its synthesis, spectroscopic characteristics, and its role as a precursor in the development of targeted cancer therapies, specifically as a building block for vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors.

Core Chemical and Physical Properties

This compound is a substituted aromatic compound with the CAS number 84478-72-8. Its multifaceted structure, incorporating amino, chloro, fluoro, and hydroxyl functional groups, makes it a versatile reagent in organic synthesis. The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₅ClFNO |

| Molecular Weight | 161.56 g/mol |

| Melting Point | 157-160 °C |

| Boiling Point | 271.9 °C at 760 mmHg |

| Density | 1.519 g/cm³ |

| Flash Point | 118.2 °C |

| Appearance | Off-white to light brown crystalline powder |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Limited solubility in water. |

Synthesis of this compound

The primary route for the synthesis of this compound involves the hydrolysis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate.[1] This method provides a good yield and selectivity.

Experimental Protocol: Laboratory-Scale Synthesis

Materials:

-

(5-amino-2-chloro-4-fluorophenyl) ethyl carbonate

-

23% Aqueous sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Methyl isobutyl ketone (MIBK)

-

Water

-

Hydrosulfite (optional, for color improvement)

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

pH meter or pH paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser, charge (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate and water. For color improvement, a small amount of hydrosulfite can be added.

-

Hydrolysis: While maintaining the temperature at 35-45 °C, add a 23% aqueous sodium hydroxide solution dropwise to the stirred mixture over a period of 2-3 hours.

-

Aging: After the addition is complete, continue to stir the mixture at the same temperature for an additional 3-4 hours to ensure the hydrolysis reaction goes to completion.

-

Neutralization: Cool the reaction mixture to 20-25 °C. Carefully add concentrated hydrochloric acid dropwise to neutralize the mixture to a pH of approximately 7.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer twice with methyl isobutyl ketone.

-

Isolation: Combine the organic layers and concentrate them under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The aromatic region will display two doublets, characteristic of a 1,2,4,5-tetrasubstituted benzene ring. The chemical shifts will be influenced by the electronic effects of the substituents. The amino and hydroxyl protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons will be influenced by the attached functional groups. The carbon attached to the hydroxyl group will be significantly downfield, while the carbons bearing the amino, chloro, and fluoro groups will also show characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key absorption bands are expected for the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C-N stretching, C-O stretching, and C-Cl and C-F stretching vibrations in the fingerprint region. The aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of 161.56 would be observed. The fragmentation pattern would likely involve the loss of small molecules such as CO, HCN, and HCl, as well as the halogen atoms, leading to characteristic fragment ions that can be used to confirm the structure.

Application in Drug Discovery: Targeting the VEGF Signaling Pathway

This compound is a crucial building block in the synthesis of potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors.[2] VEGF and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis.[3][4]

The VEGF Signaling Pathway

The VEGF signaling pathway is initiated by the binding of VEGF ligands to their receptors on the surface of endothelial cells. This binding leads to the dimerization and autophosphorylation of the VEGFRs, activating their intracellular tyrosine kinase domains. This, in turn, triggers a cascade of downstream signaling events, including the activation of the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways ultimately promote endothelial cell proliferation, migration, survival, and permeability, all of which are critical for angiogenesis.[5][6][7][8]

Role in Cancer Therapy

In many types of cancer, tumor cells overexpress VEGF, leading to uncontrolled angiogenesis that supplies the tumor with nutrients and oxygen, facilitating its growth and spread.[3][9] Therefore, inhibiting the VEGF signaling pathway is a well-established strategy in cancer therapy. Small molecule inhibitors that target the ATP-binding site of the VEGFR tyrosine kinase domain can effectively block the downstream signaling cascade. This compound provides a key structural motif for the synthesis of such inhibitors, contributing to their binding affinity and selectivity for VEGFRs.

VEGF Signaling Pathway Diagram

Caption: Simplified diagram of the VEGF signaling pathway in angiogenesis.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the development of targeted cancer therapies. Its synthesis is well-established, and its structural features make it an ideal precursor for VEGFR inhibitors. A thorough understanding of its chemical properties and its role in the context of the VEGF signaling pathway is essential for researchers and scientists working on the discovery and development of novel anticancer agents. This guide provides a foundational resource to support these endeavors.

References

- 1. JPH05286912A - Method for producing aminophenol derivative - Google Patents [patents.google.com]

- 2. JPH05262704A - Process for producing 5-amino-2-chloro-4-fluorophenoxyacetic acid ester - Google Patents [patents.google.com]

- 3. Vascular Endothelial Growth Factor (VEGF) and Its Role in Non-Endothelial Cells: Autocrine Signalling by VEGF - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The role of vascular endothelial growth factor in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. ascopubs.org [ascopubs.org]

- 7. Angiogenesis | Cell Signaling Technology [cellsignal.com]

- 8. VEGF Pathway | Thermo Fisher Scientific - UK [thermofisher.com]

- 9. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]

Technical Guide: 5-Amino-2-chloro-4-fluorophenol

CAS Number: 84478-72-8

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-chloro-4-fluorophenol, a key intermediate in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of targeted therapies. This guide is intended for researchers, chemists, and professionals in drug discovery and process development, offering detailed experimental procedures and workflow visualizations to support further research and application.

Introduction

This compound is a substituted aromatic compound of significant interest due to its utility as a versatile building block in organic synthesis. Its unique arrangement of amino, chloro, fluoro, and hydroxyl functional groups on the phenol ring allows for a variety of chemical transformations, making it a valuable precursor for complex molecules. Notably, it serves as a crucial intermediate in the synthesis of potent Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase inhibitors, a class of targeted cancer therapeutics.[1] This guide summarizes the available technical data on this compound, providing a practical resource for laboratory and industrial applications.

Physicochemical and Safety Data

The following tables summarize the key physical, chemical, and safety properties of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 84478-72-8[1][2][3] |

| Molecular Formula | C₆H₅ClFNO[4] |

| Molecular Weight | 161.56 g/mol [4][5] |

| Melting Point | 157-160 °C[4] |

| Boiling Point | 272 °C[4] |

| Density | 1.519 g/cm³[4] |

| Flash Point | 118 °C[4] |

| Refractive Index | 1.618[4] |

| Storage Temperature | 2-8 °C, under inert gas[4] |

Table 2: Safety and Hazard Information

| Hazard Identification | GHS Classification |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection. |

Note: This safety information is based on available supplier data and may not be exhaustive. Always consult a full Safety Data Sheet (SDS) before handling this chemical.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a key agrochemical intermediate are provided below.

Synthesis of this compound via Hydrolysis

This protocol is adapted from patent literature and describes the synthesis of the title compound by hydrolysis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate.[6]

Materials:

-

(5-amino-2-chloro-4-fluorophenyl) ethyl carbonate

-

23% Aqueous Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Methyl Isobutyl Ketone (MIBK)

-

Water

Procedure:

-

Charge a 2-liter four-necked flask with 784.0 g of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate and 2.0 g of water.

-

At a temperature of 40 to 45 °C, add 539.2 g of 23% aqueous sodium hydroxide solution dropwise over 3 hours.

-

Age the reaction mixture for 3 hours at the same temperature.

-

After the reaction is complete, cool the mixture and add approximately 303 g of concentrated hydrochloric acid to neutralize the solution.

-

Extract the neutralized mixture twice with a total of 388.4 g of methyl isobutyl ketone.

-

Separate the organic layer and concentrate it to yield this compound.

Synthesis of 5-Amino-2-chloro-4-fluorophenoxyacetic Acid Ester

This protocol describes the use of this compound as a starting material for the synthesis of a phenoxyacetic acid ester derivative, a valuable agrochemical intermediate.[7]

Materials:

-

This compound

-

Methyl isobutyl ketone (MIBK)

-

Methyl isobutyl ketone (as a dehydrating agent)

-

Potassium iodide

-

Triethylbenzylammonium chloride

-

Potassium carbonate

-

Ethyl bromoacetate

-

5% Aqueous Sodium Carbonate (Na₂CO₃) solution

Procedure:

-

Protect the amino group of this compound by reacting it with methyl isobutyl ketone to form 5-(1,3-dimethylbutylideneamino)-2-chloro-4-fluorophenol. This is achieved through reflux dehydration at an internal temperature of 65 °C under reduced pressure (195 to 197 Torr).

-

Cool the reaction solution to below 60 °C.

-

To the solution containing the protected phenol, add potassium iodide (0.33 g), triethylbenzylammonium chloride (1.14 g), and potassium carbonate (16.6 g).

-

Add ethyl bromoacetate (18.8 g) to the mixture.

-

After the reaction is complete, wash the organic layer successively with a 5% aqueous sodium carbonate solution (30 g).

-

Evaporate the solvent from the organic layer under reduced pressure to obtain the crude 5-amino-2-chloro-4-fluorophenoxyacetic acid pentyl.

-

The final product can be purified by recrystallization.

Synthetic Workflows and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows described in the protocols.

Caption: Synthesis of this compound.

Caption: Synthesis of a Phenoxyacetic Acid Ester Derivative.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. The detailed protocols and workflows provided in this guide offer a practical resource for researchers and chemists working with this compound. Further research into its applications is encouraged to explore its full potential in the development of novel chemical entities.

References

- 1. This compound | 84478-72-8 [chemicalbook.com]

- 2. cn.canbipharm.com [cn.canbipharm.com]

- 3. This compound | 84478-72-8 [sigmaaldrich.com]

- 4. szforis.lookchem.com [szforis.lookchem.com]

- 5. This compound | 84478-72-8 | Benchchem [benchchem.com]

- 6. JPH05286912A - Method for producing aminophenol derivative - Google Patents [patents.google.com]

- 7. JPH05262704A - Process for producing 5-amino-2-chloro-4-fluorophenoxyacetic acid ester - Google Patents [patents.google.com]

Synthesis of 5-Amino-2-chloro-4-fluorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis protocols for 5-Amino-2-chloro-4-fluorophenol, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the experimental procedures, present quantitative data for comparative analysis, and illustrate the synthetic workflow.

Core Synthesis Strategies

The synthesis of this compound predominantly proceeds through two main routes:

-

Reduction of 2-chloro-4-fluoro-5-nitrophenol: This is a common and direct method involving the reduction of the nitro group to an amine.

-

Hydrolysis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate: This method involves the synthesis of a carbonate precursor followed by hydrolysis to yield the final product.

Experimental Protocols

Protocol 1: Reduction of 2-chloro-4-fluoro-5-nitrophenol

This protocol details the synthesis of the target compound via the reduction of its nitro precursor.

A. Synthesis of 2-chloro-4-fluoro-5-nitrophenol (Starting Material)

A common precursor, 2-chloro-4-fluoro-5-nitrophenol, can be synthesized from 2-chloro-4-fluorophenol. The process involves the nitration of 2-chloro-4-fluorophenol using a mixture of nitric acid and sulfuric acid.

B. Reduction to this compound

A previously established method for obtaining this compound involves the reduction of 2-chloro-4-fluoro-5-nitrophenol[1]. However, this method can be limited by the poor solubility of the starting material, which may affect the reduction yield[1].

Alternative Reduction Method:

A solution of 2-chloro-5-nitrophenol (25 g, 0.14 mol) in ethyl acetate (150 mL) is treated with 5% Pt/C (250 mg). The mixture is then shaken under a hydrogen atmosphere (30 psi) for 4 hours. Following the reaction, the mixture is filtered through Celite, and the residue is washed with hot ethyl acetate. The filtrate is treated with activated charcoal and re-filtered. Evaporation of the solvent yields the final product.[2]

Protocol 2: Hydrolysis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate

This two-step protocol involves the formation of a carbonate intermediate, followed by hydrolysis.

A. Synthesis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate

(2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate (20.0 g) is charged into a 500 ml autoclave with toluene (60 g) and 0.2 g of 5% Pd-C. After purging with nitrogen, the reaction is carried out under a hydrogen pressure of 20 kg/cm ² at 40°C for 2.75 hours.

B. Hydrolysis to this compound

Example 1: In a 3-liter four-necked flask, 430.0 g of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate, 510.0 g of water, and 15.77 g of hydrosulfite are charged. A 23% aqueous sodium hydroxide solution (976.8 g) is added dropwise over 2 hours at a temperature of 35 to 40°C. The mixture is then aged for 4 hours. After the reaction is complete, the pH is adjusted to 7 by adding approximately 440 g of concentrated hydrochloric acid at 20 to 25°C.[1]

Example 2: In a 2-liter four-necked flask, 784.0 g of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate and 2.0 g of water are charged. A 23% sodium hydroxide solution (539.2 g) is added dropwise over 3 hours at 40 to 45°C, followed by aging for 3 hours. After completion, about 303 g of concentrated hydrochloric acid is added. The neutralized mass is then extracted twice with a total of 388.4 g of methyl isobutyl ketone. The organic layer is concentrated to yield the product.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from the described protocols, allowing for easy comparison of yields and reaction conditions.

| Parameter | Protocol 1 (Reduction) | Protocol 2, Example 1 (Hydrolysis) | Protocol 2, Example 2 (Hydrolysis) |

| Starting Material | 2-chloro-5-nitrophenol | (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate | (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate |

| Reagents | 5% Pt/C, H₂ | Hydrosulfite, NaOH, HCl | NaOH, HCl, Methyl isobutyl ketone |

| Solvent | Ethyl acetate | Water | Water |

| Reaction Time | 4 hours | 6 hours (2h addition + 4h aging) | 6 hours (3h addition + 3h aging) |

| Temperature | Not specified | 35-40°C (addition), 20-25°C (neutralization) | 40-45°C |

| Yield | 98%[2] | 95.9%[1] | 96.1%[1] |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis protocols.

References

synthesis of 5-Amino-2-chloro-4-fluorophenol from 2-chloro-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Amino-2-chloro-4-fluorophenol, a valuable intermediate in the pharmaceutical and agrochemical industries. The described synthetic route starts from the readily available precursor, 2-chloro-4-fluorophenol, and proceeds through a two-step process involving nitration followed by reduction. This guide provides comprehensive experimental protocols, quantitative data, and safety information to assist researchers in the successful and safe execution of this synthesis.

Synthetic Pathway Overview

The synthesis of this compound from 2-chloro-4-fluorophenol is achieved through two key transformations:

-

Nitration: The electrophilic aromatic substitution of 2-chloro-4-fluorophenol introduces a nitro group (-NO₂) onto the aromatic ring, yielding 2-chloro-4-fluoro-5-nitrophenol.

-

Reduction: The subsequent reduction of the nitro group in 2-chloro-4-fluoro-5-nitrophenol affords the desired this compound.

Figure 1: Overall synthesis pathway from 2-chloro-4-fluorophenol to this compound.

Physicochemical Data

The key physical and chemical properties of the starting material, intermediate, and final product are summarized in the table below for easy reference.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Chloro-4-fluorophenol |  | C₆H₄ClFO | 146.55 | Solid | 43-46 |

| 2-Chloro-4-fluoro-5-nitrophenol |  | C₆H₃ClFNO₃ | 191.54 | Light orange powder | 105-108 |

| This compound |  | C₆H₅ClFNO | 161.56 | Off-white solid | N/A |

Experimental Protocols

Detailed experimental procedures for each synthetic step are provided below. These protocols are based on established laboratory methods and should be performed with appropriate safety precautions.

Step 1: Synthesis of 2-Chloro-4-fluoro-5-nitrophenol (Nitration)

This procedure describes the nitration of 2-chloro-4-fluorophenol using a mixture of concentrated nitric acid and sulfuric acid.

5-Amino-2-chloro-4-fluorophenol: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and analytical methodologies for 5-Amino-2-chloro-4-fluorophenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of public domain spectral data for this specific compound, this document presents expected spectral data based on the analysis of structurally related molecules. It also details generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectral Data

The following tables summarize the anticipated spectral data for this compound. These values are derived from the known spectral properties of similar compounds and theoretical predictions.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H (position 3) | 6.8 - 7.2 | Doublet | |

| Aromatic-H (position 6) | 6.8 - 7.2 | Doublet | |

| -NH₂ | ~5.0 | Broad Singlet | Chemical shift can vary with solvent and concentration. |

| -OH | ~9.5 | Broad Singlet | Chemical shift is highly dependent on solvent and temperature. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 145 - 155 |

| C-2 (C-Cl) | 115 - 125 |

| C-3 (C-H) | 110 - 120 |

| C-4 (C-F) | 150 - 160 (with C-F coupling) |

| C-5 (C-NH₂) | 135 - 145 |

| C-6 (C-H) | 115 - 125 |

Table 3: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| N-H Bend (Amine) | ~1600 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1200 - 1250 | Strong |

| C-O Stretch (Phenol) | 1180 - 1260 | Strong |

| C-Cl Stretch | 750 - 850 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 161/163 | Molecular ion peak, showing isotopic pattern for Chlorine (³⁵Cl/³⁷Cl). The exact mass is 161.0044. |

| [M+H]⁺ | 162/164 | Protonated molecular ion. |

| [M-H]⁻ | 160/162 | Deprotonated molecular ion. |

| [M+Na]⁺ | 184/186 | Sodium adduct. |

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). Ensure the sample is fully dissolved.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition :

-

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet Method : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition :

-

ESI-MS : Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system. Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

EI-MS : Introduce the sample (often after separation by Gas Chromatography) into the ionization chamber where it is bombarded with electrons. This method provides information on the molecular weight and fragmentation patterns.

-

Visualized Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A flowchart outlining the general steps for the synthesis and spectroscopic confirmation of this compound.

Technical Guide: Solubility and Analysis of 5-Amino-2-chloro-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-2-chloro-4-fluorophenol, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document outlines the qualitative solubility profile of the compound, provides detailed experimental protocols for its quantification—which is intrinsically linked to solubility determination—and presents visual workflows for its synthesis and analysis.

Core Topic: Solubility of this compound

This compound is a polar organic compound. Its solubility is primarily dictated by the "like dissolves like" principle, indicating a higher affinity for polar solvents over non-polar ones. The presence of both a weakly acidic phenolic hydroxyl group and a weakly basic amino group makes its solubility highly dependent on the pH of the medium.

Quantitative Solubility Data

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents can effectively solvate the polar functional groups of the molecule. DMSO has been specifically mentioned as a suitable solvent.[1] |

| Polar Protic | Methanol, Ethanol | Soluble | These solvents can engage in hydrogen bonding with the amino and hydroxyl groups, facilitating dissolution. Methanol is a commonly used solvent for this compound.[1] |

| Non-Polar | Toluene, Hexane | Low to Insoluble | The significant difference in polarity between the compound and these solvents limits miscibility. |

| Chlorinated | Dichloromethane, Chloroform | Sparingly Soluble | While possessing some polarity, these solvents are generally less effective at dissolving highly polar compounds with hydrogen bonding capabilities compared to protic solvents or polar aprotic solvents like DMSO. However, they may be used in synthesis and extraction procedures.[2] |

Factors Influencing Solubility:

-

pH: The solubility of this compound is highly influenced by pH. In acidic conditions, the amino group can be protonated to form a more soluble ammonium salt. In basic conditions, the phenolic hydroxyl group can be deprotonated to form a more soluble phenoxide salt.[1]

-

Temperature: For most solid organic compounds, including this compound, solubility in liquid solvents generally increases with temperature as the dissolution process is often endothermic.[1]

-

Co-solvents: Employing a co-solvent system can be an effective strategy to enhance solubility. For instance, adding a small amount of a highly polar solvent like DMSO to a less polar reaction medium can improve the overall solvating power.[1]

Experimental Protocols

Protocol 1: General Method for Solubility Determination using High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for determining the solubility of this compound in a specific solvent, adapted from analytical methods for similar compounds.

1. Principle: A saturated solution of the compound is prepared in the solvent of interest. The concentration of the dissolved compound in the supernatant is then quantified using a validated HPLC-UV method.

2. Materials and Reagents:

-

This compound reference standard

-

HPLC-grade organic solvents (e.g., methanol, acetonitrile, DMSO)

-

HPLC-grade water

-

Reagents for mobile phase preparation (e.g., phosphate buffer, phosphoric acid)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

-

HPLC vials

-

Analytical balance

-

Shaker or sonicator

-

Centrifuge

3. Instrumentation and Chromatographic Conditions (Example):

-

System: HPLC with UV detection

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)

-

Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0). The exact composition should be optimized for good peak shape and retention time.

-

Flow Rate: 0.7 - 1.0 mL/min

-

Column Temperature: 40°C

-

Detection Wavelength: To be determined by measuring the UV absorbance spectrum of the compound (e.g., 254 nm as a starting point).[3]

-

Injection Volume: 10 µL

4. Standard Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).[3]

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the saturated solution.

5. Sample Preparation (for Solubility Determination):

-

Add an excess amount of this compound to a known volume of the organic solvent to be tested in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

6. Analysis:

-

Inject the calibration standards and the prepared sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at that temperature.

Protocol 2: Synthesis of this compound

This protocol outlines a method for the synthesis of this compound via hydrolysis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate.[4]

1. Materials and Reagents:

-

(5-amino-2-chloro-4-fluorophenyl) ethyl carbonate

-

Water

-

Hydrosulfite

-

23% aqueous sodium hydroxide solution

-

Concentrated hydrochloric acid

2. Procedure:

-

In a four-necked flask, charge (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate, water, and hydrosulfite.

-

Add 23% aqueous sodium hydroxide solution dropwise over 2 hours while maintaining the temperature between 35-40°C.

-

Age the mixture for 4 hours.

-

After the reaction is complete, cool the solution to 20-25°C.

-

Adjust the pH to 7 by adding concentrated hydrochloric acid dropwise.

-

Age the mixture for 1 hour to allow for precipitation.

-

Filter the precipitated product, wash with water, and dry to obtain this compound.

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Analytical Workflow for Solubility Determination

Caption: A schematic of the analytical workflow for determining the solubility of a compound using HPLC.

References

The Multifaceted Reactivity of 5-Amino-2-chloro-4-fluorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloro-4-fluorophenol is a highly functionalized aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amino, a hydroxyl, a chloro, and a fluoro group on a benzene ring, provides a versatile platform for the synthesis of complex molecules.[1] The interplay of the electronic and steric effects of these substituents governs the reactivity of the molecule, allowing for selective transformations at various positions. This technical guide provides a comprehensive analysis of the reactivity of the functional groups of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthesis and for its unambiguous identification.

Quantitative Physicochemical Data

| Property | Value | Source/Note |

| Molecular Weight | 161.56 g/mol | [1] |

| Molecular Formula | C₆H₅ClFNO | |

| CAS Number | 84478-72-8 | [1] |

| Estimated pKa (Phenolic OH) | ~8-9 | Based on substituted phenols. The presence of electron-withdrawing groups (Cl, F) generally lowers the pKa of phenols. |

| Estimated pKa (Protonated Amine) | ~3-4 | Based on substituted anilines. The electron-withdrawing groups decrease the basicity of the amino group. |

Spectroscopic Data for Structural Elucidation

Spectroscopic techniques are crucial for confirming the identity and purity of this compound.

| Spectroscopic Technique | Key Features |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons, the amino protons, and the hydroxyl proton. The chemical shifts and coupling patterns are influenced by the substituents.[2] |

| ¹³C NMR | Distinct signals for each of the six aromatic carbons, with chemical shifts determined by the attached functional groups. |

| Infrared (IR) | Characteristic absorption bands for O-H and N-H stretching (around 3200-3400 cm⁻¹), N-H bending, C-O stretching, and C-Cl stretching.[2] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, with a characteristic M+2 isotope peak for the chlorine atom.[2] |

Reactivity of the Functional Groups

The reactivity of this compound is a complex interplay of the activating and deactivating effects of its substituents. The amino and hydroxyl groups are activating, ortho-, para-directing groups, while the chloro and fluoro groups are deactivating, ortho-, para-directing groups.[3]

Amino Group (-NH₂) Reactivity

The amino group is a key site for nucleophilic reactions such as acylation and alkylation. Its nucleophilicity is somewhat reduced by the electron-withdrawing halogen substituents.

N-Acylation: The amino group can be selectively acylated to form amides. This reaction is often used as a protection strategy or to introduce new functionalities.

N-Alkylation: Selective N-alkylation can be achieved, often requiring initial protection of the more acidic hydroxyl group to prevent O-alkylation.[4][5] A common strategy involves the formation of an imine followed by reduction.[5][6]

Hydroxyl Group (-OH) Reactivity

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for O-alkylation and O-acylation reactions.

O-Alkylation: The hydroxyl group can be alkylated to form ethers. Selective O-alkylation often requires the protection of the amino group, for instance, by forming a Schiff base.[4][5]

Aromatic Ring Reactivity

The aromatic ring can undergo both electrophilic and nucleophilic substitution, with the regioselectivity determined by the combined directing effects of the substituents.

Electrophilic Aromatic Substitution (EAS): The amino and hydroxyl groups are strongly activating and ortho-, para-directing, while the halogens are deactivating but also ortho-, para-directing. The positions ortho and para to the activating groups (and meta to the deactivating groups) are the most likely sites for electrophilic attack. However, the steric hindrance from the existing substituents will also play a significant role.

Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing fluoro and chloro groups can facilitate nucleophilic aromatic substitution, particularly at the positions activated by these groups (ortho and para). This allows for the displacement of one of the halogen atoms by a strong nucleophile. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions.

Experimental Protocols

Synthesis of this compound via Hydrolysis

A common method for the synthesis of this compound involves the hydrolysis of (5-Amino-2-chloro-4-fluorophenyl)ethyl carbonate.[7]

| Step | Reagent/Condition | Molar Ratio (to substrate) | Temperature | Duration | Yield |

| Hydrolysis | (5-Amino-2-chloro-4-fluorophenyl)ethyl carbonate, 23% aq. NaOH | 1 : 3-5 | 35-45 °C | 2-4 hours | ~96%[7] |

| Neutralization | Concentrated HCl | - | 20-25 °C | - | - |

Procedure:

-

To a solution of (5-Amino-2-chloro-4-fluorophenyl)ethyl carbonate in water, slowly add a 23% aqueous solution of sodium hydroxide at 35-45 °C over 2 hours.

-

Maintain the temperature and stir for an additional 4 hours.

-

Cool the reaction mixture to 20-25 °C and neutralize by the dropwise addition of concentrated hydrochloric acid to a pH of 7.

-

The precipitated product is collected by filtration, washed with water, and dried.[7]

Selective O-Alkylation to form Pentyl 5-amino-2-chloro-4-fluorophenoxyacetate

This protocol involves the protection of the amino group, followed by O-alkylation and subsequent deprotection (though the deprotection step is not explicitly detailed for this specific product in the source).

| Step | Reagent/Condition | Molar Ratio (to substrate) | Temperature | Duration | Yield |

| Protection | This compound, Methyl isobutyl ketone | - | Reflux | - | - |

| Alkylation | Potassium carbonate, Pentyl bromoacetate | - | - | - | High |

Procedure:

-

A mixture of this compound and methyl isobutyl ketone is refluxed to form the corresponding imine (5-(1,3-dimethylbutylideneamino)-2-chloro-4-fluorophenol).

-

To the resulting intermediate, potassium carbonate and pentyl bromoacetate are added.

-

The reaction mixture is stirred to effect the O-alkylation.

-

The product, pentyl 5-(1,3-dimethylbutylideneamino)-2-chloro-4-fluorophenoxyacetate, is isolated. Subsequent hydrolysis of the imine would yield the final product.

Conclusion

This compound is a versatile building block in organic synthesis, offering multiple reaction sites that can be selectively addressed. The amino and hydroxyl groups provide nucleophilic centers for acylation and alkylation, while the substituted aromatic ring can undergo both electrophilic and nucleophilic substitution. A careful choice of reagents and reaction conditions, often involving protection-deprotection strategies, allows for the controlled synthesis of a wide range of derivatives with potential applications in drug discovery and agrochemical development. Further research into the specific reaction kinetics and optimization of protocols for this molecule will undoubtedly expand its utility in these fields.

References

- 1. This compound | 84478-72-8 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. JPH05286912A - Method for producing aminophenol derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Amino-2-chloro-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Amino-2-chloro-4-fluorophenol. This compound serves as a crucial intermediate in the development of advanced organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its multifaceted structure, featuring amino, chloro, fluoro, and hydroxyl functional groups, makes it a versatile building block for complex chemical syntheses.[1]

Core Molecular Properties

This compound is a substituted aromatic compound with the chemical formula C₆H₅ClFNO. Its molecular structure is foundational to its reactivity and utility in organic synthesis.

Physicochemical Data

| Property | Value | Source/Note |

| CAS Number | 84478-72-8 | [1][2] |

| Molecular Formula | C₆H₅ClFNO | [3] |

| Molecular Weight | 161.56 g/mol | [1] |

| InChI Key | AFZLCOLNTRPSIF-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 161.00436 Da | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa (Predicted) | 8.5 (acidic), 3.5 (basic) | Predicted |

| LogP (Predicted) | 1.6 | [3] |

| Physical Form | Solid (presumed) | |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While experimental spectra are not widely published, the expected and predicted data are summarized below.

| Spectroscopic Technique | Predicted/Expected Data | Source/Note |

| Mass Spectrometry (MS) | Predicted m/z for [M+H]⁺: 162.01164 | [3] |

| Predicted m/z for [M+Na]⁺: 183.99358 | [3] | |

| Predicted m/z for [M-H]⁻: 159.99708 | [3] | |

| Infrared (IR) Spectroscopy | O-H stretch: ~3200-3600 cm⁻¹ (broad) | Expected |

| N-H stretch: ~3200-3600 cm⁻¹ (two peaks) | Expected | |

| C-F stretch: ~1200-1222 cm⁻¹ | [1] | |

| ¹H NMR Spectroscopy | Distinct signals for aromatic protons, with chemical shifts and coupling patterns influenced by all five substituents. | [1] |

| ¹³C NMR Spectroscopy | Unique signals for each of the six aromatic carbon atoms. | [1] |

Visualizing the Core Structure and Synthetic Pathway

The following diagrams illustrate the molecular structure of this compound and a representative workflow for its synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

This protocol is adapted from a patented synthesis method.

Materials:

-

(5-amino-2-chloro-4-fluorophenyl) ethyl carbonate

-

23% aqueous sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Methyl isobutyl ketone

-

Water

-

Three-necked flask

-

Stirrer

-

Dropping funnel

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Charge a three-necked flask with (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate and water.

-

With stirring, add 23% aqueous sodium hydroxide solution dropwise over 2 hours, maintaining the temperature between 35-40°C.

-

After the addition is complete, age the mixture for 4 hours at the same temperature.

-

Cool the reaction mixture to 20-25°C.

-

Slowly add concentrated hydrochloric acid to neutralize the mixture to a pH of 7.

-

Transfer the mixture to a separatory funnel and extract twice with methyl isobutyl ketone.

-

Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to yield this compound.

Analytical Methods

The following are general protocols for the characterization of the synthesized product.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

-

System: HPLC with UV detection

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

-

Instrument: 300 MHz or higher NMR spectrometer

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

Mass Spectrometry (MS) for Molecular Weight Verification:

-

Technique: Electrospray ionization (ESI) in positive or negative ion mode.

-

Analysis: Determine the mass-to-charge ratio of the molecular ion to confirm the molecular weight.

Role in Drug Development: A Precursor to Kinase Inhibitors

This compound is a valuable reagent in the synthesis of potent inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinases.[2] These kinases are crucial mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. By serving as a key building block, this compound contributes to the development of targeted anti-cancer therapies.

References

An In-depth Technical Guide to the Safety and Handling of 5-Amino-2-chloro-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Amino-2-chloro-4-fluorophenol (CAS No. 84478-72-8), a key reagent in the synthesis of potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors.[1] Adherence to the following procedures is critical to ensure a safe laboratory environment.

Hazard Identification

This compound and its structural isomers are classified as hazardous substances. The primary hazards associated with similar chlorophenol derivatives include:

-

Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation : Causes skin irritation and may cause an allergic skin reaction.[2]

-

Eye Damage/Irritation : Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[3][4]

-

Carcinogenicity : Suspected of causing cancer.[2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Hazardous to the aquatic environment, long-term hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Note: This classification is based on data for structurally similar compounds and should be used as a guideline.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties. Data for the specific isomer this compound is limited; therefore, data from closely related isomers is provided for reference.

| Property | Value |

| Molecular Formula | C₆H₅ClFNO |

| Molecular Weight | 161.56 g/mol [5] |

| Appearance | Brown Solid[5] |

| Melting Point | Data not available. (Reference: 2-Amino-4-chlorophenol: 140°C[2]; 5-Amino-2,4-difluorophenol: 189-190°C[3]) |

| Boiling Point | Data not available. (Reference: 5-Amino-2,4-difluorophenol: 246.5°C at 760 mmHg[3]) |

| Solubility | Slightly soluble in Chloroform and Methanol.[5] Water solubility data is not available, but phenols are generally slightly to moderately soluble.[5] |

| Storage Temperature | 0-8°C, Sealed in dry conditions under an inert atmosphere.[5][6] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[7][8] The available data for related compounds suggests the following effects:

| Effect | Observation |

| Acute Effects | Harmful if swallowed, inhaled, or absorbed through the skin. Causes irritation to the skin, eyes, and respiratory system.[2][3] |

| Chronic Effects | Repeated or prolonged contact may cause skin sensitization.[2] This substance is possibly carcinogenic to humans.[2] |

| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA. However, some classifications for related compounds suggest it is suspected of causing cancer.[2] |

| Mutagenic Effects | No information available.[4] |

| Reproductive Effects | No information available.[4] |

Experimental Protocols: Safe Handling Workflow

Detailed experimental protocols for determining the physicochemical and toxicological properties of this compound are not publicly available. However, a mandatory safe handling protocol, from receipt of the material to its disposal, is outlined below.

Caption: Logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is mandatory when handling this compound:[9]

-

Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8][10]

-

Skin Protection : Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit to prevent skin contact.[2][9]

-

Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[2][7][8][10] Follow OSHA respirator regulations found in 29 CFR 1910.134.[8]

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

-

Eye Contact : Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3][7] Remove contact lenses, if present and easy to do.[3][7] Continue rinsing and get immediate medical attention.[7][8]

-

Skin Contact : Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes.[7][8] If skin irritation occurs, get medical advice/attention.[7]

-

Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][7] If not breathing, give artificial respiration.[8] Call a POISON CENTER or doctor/physician if you feel unwell.[7][8]

-

Ingestion : Do NOT induce vomiting.[7] Rinse mouth with water.[7][8] Call a physician or poison control center immediately.[7]

Fire Fighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7][8]

-

Specific Hazards : Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2][7][8]

-

Protective Equipment : As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[7][8]

Accidental Release Measures

-

Personal Precautions : Ensure adequate ventilation.[7] Use personal protective equipment as required.[7] Avoid dust formation.[7] Evacuate personnel to safe areas.[3]

-

Environmental Precautions : Should not be released into the environment.[7] Prevent product from entering drains.

-

Methods for Cleaning Up : Sweep up and shovel into suitable, closed containers for disposal.[2][7] Avoid generating dust.[2][7]

Handling and Storage

-

Handling : Wash hands and any exposed skin thoroughly after handling.[3][7] Do not eat, drink, or smoke when using this product.[3][7] Wear personal protective equipment/face protection.[7] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][7] Use only under a chemical fume hood or in a well-ventilated area.[3][7][11]

-

Storage : Keep in a dry, cool, and well-ventilated place.[7] Keep the container tightly closed.[3][7] Store locked up.[3][7] Store under an inert atmosphere as the material may be light-sensitive.[6]

Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][7] Do not empty into drains.[7][8] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]

References

- 1. This compound | 84478-72-8 [chemicalbook.com]

- 2. ICSC 1652 - 2-AMINO-4-CHLOROPHENOL [chemicalsafety.ilo.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to 5-Amino-2-chloro-4-fluorophenol for Researchers and Drug Development Professionals

An In-depth Examination of a Key Building Block in Modern Medicinal Chemistry

This technical guide provides a comprehensive overview of 5-Amino-2-chloro-4-fluorophenol, a crucial intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's commercial availability, physicochemical properties, and a representative experimental protocol for its application in synthesis.

Commercial Availability

This compound (CAS No. 84478-72-8) is available from a range of commercial chemical suppliers. These suppliers offer various grades and quantities suitable for research and development purposes. Below is a summary of some of the key suppliers.

| Supplier | Website | Notes |

| Benchchem | --INVALID-LINK-- | Offers the compound for research use, highlighting its role as a precursor in pharmacologically active compound design.[1] |

| Capot Chemical Co., Ltd. | --INVALID-LINK-- | A China-based supplier offering competitive pricing.[2] |

| Sigma-Aldrich | --INVALID-LINK-- | Lists the compound and provides access to safety data sheets and other technical documents.[3] |

| Manus Aktteva Biopharma LLP | Not specified | A global supplier catering to R&D, pilot, and commercial requirements.[4] |

| ECHO CHEMICAL CO., LTD. | Not specified | Offers the compound in various quantities.[5] |

| ChemicalBook | --INVALID-LINK-- | Provides a platform with multiple suppliers and basic chemical property information.[2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis. The following table summarizes key quantitative data.

| Property | Value | Source/Notes |

| CAS Number | 84478-72-8 | [1][2][3][4][5] |

| Molecular Formula | C₆H₅ClFNO | [3] |

| Molecular Weight | 161.56 g/mol | [1] |

| Physical Form | Solid | Varies by supplier, typically a powder or crystalline solid. |

| Solubility | Slightly soluble in Chloroform and Methanol. | Data for a related isomer, suggesting similar solubility. |

Core Application: Synthesis of Kinase Inhibitors

This compound is a valuable building block in the synthesis of kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The unique substitution pattern of this aminophenol derivative provides a scaffold for the development of potent and selective kinase inhibitors.

The general strategy involves the acylation of the amino group to introduce various side chains that can interact with the kinase active site. The presence of the chloro and fluoro substituents can enhance binding affinity and modulate the pharmacokinetic properties of the final compound.

General synthetic workflow for kinase inhibitors.

Representative Experimental Protocol: N-Acylation

The following is a representative experimental protocol for the N-acylation of an aminophenol derivative. This protocol is adapted from a procedure for a structurally similar compound and serves as a general guideline. Researchers should optimize the reaction conditions for their specific needs.

Reaction: Acylation of the amino group of this compound with an acyl chloride.

Materials:

-

This compound

-

Acyl chloride of interest

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating/cooling apparatus

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the anhydrous solvent.

-

Base Addition: Add the tertiary amine base (1.1-1.5 equivalents) to the stirred solution.

-

Acyl Chloride Addition: Dissolve the acyl chloride (1.0-1.2 equivalents) in a separate portion of the anhydrous solvent and add it dropwise to the reaction mixture. The addition is often performed at 0 °C to control the reaction exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is typically quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by techniques such as flash column chromatography on silica gel or recrystallization to yield the desired N-acylated product.

Experimental workflow for N-acylation.

Conclusion

This compound is a commercially accessible and highly valuable intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility as a scaffold for kinase inhibitors underscores its importance in the development of targeted therapies. The information and representative protocol provided in this guide are intended to facilitate the work of researchers in this exciting and rapidly advancing area of medicinal chemistry.

References

- 1. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]

- 2. This compound | 84478-72-8 [chemicalbook.com]

- 3. N1-(5-CHLORO-4-FLUORO-2-NITROPHENYL)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Amino-2-chloro-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloro-4-fluorophenol is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of potent kinase inhibitors. Its unique substitution pattern, featuring amino, hydroxyl, chloro, and fluoro groups, allows for diverse chemical modifications, making it an ideal starting material for creating targeted therapies. The presence of both chloro and fluoro substituents is advantageous for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds. Fluorine substitution, in particular, is a well-established strategy to enhance metabolic stability and binding affinity.[1] This phenol derivative is a key intermediate in the synthesis of various kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis in cancer.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of quinazoline-based kinase inhibitors, a prominent class of compounds in oncology.

Kinase Targets and Signaling Pathways

Quinazoline derivatives synthesized from substituted anilines are a well-established class of anticancer agents that can inhibit various protein kinases involved in cancer progression.[1] A primary target for inhibitors derived from this compound is the VEGFR family of receptor tyrosine kinases, particularly VEGFR-2.

VEGFR-2 Signaling Pathway:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can effectively block these downstream signals.

Data Presentation: Representative Kinase Inhibitor Data

The following table summarizes the in vitro biochemical potency of representative quinazoline-based kinase inhibitors targeting VEGFR-2. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound ID | Target Kinase | IC50 (nM) |

| Representative Compound 1 | VEGFR-2 | 60.27 |

| Representative Compound 2 | VEGFR-2 | 93.50 |

| Sorafenib (Reference) | VEGFR-2 | 55.43 |

Note: The data presented are for representative compounds and may not be directly derived from this compound. However, they are indicative of the potency achievable with the 4-anilinoquinazoline scaffold.

Experimental Protocols

General Synthesis of a 4-(Anilino)quinazoline Kinase Inhibitor

This protocol details a general synthetic route for a 4-(anilino)quinazoline derivative, a common scaffold for kinase inhibitors, using this compound as a key reactant.

Step 1: Synthesis of N-(3-chloro-4-fluoro-5-hydroxyphenyl)-7-methoxy-6-nitroquinazolin-4-amine

This step involves a nucleophilic aromatic substitution reaction between this compound and a suitable 4-chloroquinazoline intermediate.

-

Materials:

-

This compound

-

4-Chloro-7-methoxy-6-nitroquinazoline

-

Isopropanol

-

Triethylamine or Diisopropylethylamine (DIPEA)

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in isopropanol, add 4-Chloro-7-methoxy-6-nitroquinazoline (1.0 eq).

-

Add triethylamine or DIPEA (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold isopropanol and then with diethyl ether to remove impurities.

-

Dry the product under vacuum to obtain N-(3-chloro-4-fluoro-5-hydroxyphenyl)-7-methoxy-6-nitroquinazolin-4-amine.

-

Step 2: Synthesis of N4-(3-chloro-4-fluoro-5-hydroxyphenyl)-7-methoxyquinazoline-4,6-diamine

This step involves the reduction of the nitro group to an amine.

-

Materials:

-

N-(3-chloro-4-fluoro-5-hydroxyphenyl)-7-methoxy-6-nitroquinazolin-4-amine

-

Ethanol

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Iron powder

-

-

Procedure:

-

Dissolve the nitro compound from Step 1 in a mixture of ethanol and THF.

-

Add water and a saturated aqueous solution of ammonium chloride.

-

To this stirring solution, add iron powder (4-5 eq) portion-wise.

-

Heat the reaction mixture to 80 °C and stir for 2-3 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After completion, filter the hot reaction mixture through a pad of Celite to remove the iron residues.

-

Wash the Celite pad with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired diamine.

-

Step 3: Further Functionalization (e.g., Acylation)

The newly formed amino group can be further functionalized, for example, by acylation, to introduce moieties that can enhance binding affinity and selectivity for the target kinase.

-

Materials:

-

N4-(3-chloro-4-fluoro-5-hydroxyphenyl)-7-methoxyquinazoline-4,6-diamine

-

Acryloyl chloride (or other suitable acylating agent)

-

Anhydrous Dichloromethane (DCM) or THF

-

Triethylamine or DIPEA

-

-

Procedure:

-

Dissolve the diamine from Step 2 in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine or DIPEA (1.2 eq).

-

Slowly add a solution of acryloyl chloride (1.1 eq) in the same anhydrous solvent.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with DCM or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.

-

In Vitro VEGFR-2 Kinase Assay Protocol

This protocol outlines a general procedure for determining the inhibitory activity of a synthesized compound against VEGFR-2 kinase using a luminescence-based assay that measures ATP consumption.

-

Materials and Reagents:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer

-

ATP

-

PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

-

Synthesized Kinase Inhibitor

-

DMSO

-

Kinase-Glo® MAX Reagent

-

White 96-well plates

-

Microplate reader capable of measuring luminescence

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a 1x Kinase Buffer by diluting the 5x stock.

-

Prepare a stock solution (e.g., 10 mM) of the synthesized inhibitor in DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should be ≤1%.

-

-

Assay Protocol:

-

Prepare a master mixture containing 1x Kinase Buffer, ATP, and the substrate.

-

Add the master mixture to each well of a 96-well plate.

-

Add the diluted inhibitor solutions to the test wells. For positive control wells (100% kinase activity), add buffer with the same DMSO concentration. For blank wells (no enzyme), add buffer.

-

Add the diluted VEGFR-2 enzyme to the test and positive control wells. Add buffer to the blank wells.

-

Incubate the plate at 30°C for 45 minutes.

-

-

Signal Detection:

-

After incubation, add the Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

Read the luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

Conclusion

This compound is a key starting material for the synthesis of a diverse range of kinase inhibitors, particularly those based on the quinazoline scaffold. The protocols outlined in this document provide a framework for the synthesis and evaluation of these potent anti-cancer agents. By leveraging the unique chemical properties of this fluorinated aminophenol, researchers can continue to develop novel and effective targeted therapies for various malignancies.

References

Application Notes and Protocols: 5-Amino-2-chloro-4-fluorophenol in the Synthesis of VEGF Receptor Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Amino-2-chloro-4-fluorophenol as a key building block in the synthesis of novel Vascular Endothelial Growth Factor (VEGF) receptor inhibitors. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the development of new chemical entities targeting VEGFR-mediated angiogenesis.

Introduction